A2B Adenosine Receptor Affinity: 7-Allyltheophylline vs. Theophylline Selectivity Shift
7-Allyltheophylline exhibits a unique selectivity profile for human adenosine receptor subtypes, shifting affinity away from A1 and towards A2B and A2A, in direct contrast to theophylline. Its Ki at the human A2B receptor is 9,490 nM, which is lower (indicating higher affinity) than its A1 Ki of 33,000 nM [1]. This contrasts sharply with theophylline, which shows a Ki of 8,470 nM at A1 and 25,300 nM at A2A [2]. The 7-allyl modification thus reverses the A1/A2 selectivity compared to the parent compound theophylline, making the compound more A2-preferring.
| Evidence Dimension | Adenosine receptor affinity (Ki) selectivity ratio |
|---|---|
| Target Compound Data | Ki (A1) = 33,000 nM; Ki (A2a) ≈ 10,000 nM; Ki (A2b) = 9,490 nM. A1/A2a ratio ≈ 3.3. A1/A2b ratio ≈ 3.5 [1] |
| Comparator Or Baseline | Theophylline: Ki (A1) = 8,470 nM; Ki (A2a) = 25,300 nM. A1/A2a ratio ≈ 0.33 [2] |
| Quantified Difference | The selectivity profile is qualitatively and quantitatively inverted: theophylline is ~3-fold selective for A1 over A2, while 7-allyltheophylline is ~3.3-fold selective for A2a and ~3.5-fold selective for A2b over A1. |
| Conditions | Radioligand binding assays using [3H]PIA for A1 receptors in rat brain and [3H]NECA for A2 receptors in rat brain (theophylline); TTD database reported Ki values (7-allyltheophylline). |
Why This Matters
This unique selectivity could make 7-allyltheophylline the preferred tool compound for research focused on A2B-mediated pathways, where theophylline and caffeine lack the necessary selectivity.
- [1] TTD Drug Information. 7-Allyltheophylline (ID: D0RZ5U). Therapeutic Target Database (TTD). View Source
- [2] Müller CE, Jacobson KA. Xanthines as adenosine receptor antagonists. Handb Exp Pharmacol. 2011;(200):151-199. Table 2. View Source
